
1,8-Bis(trifluoromethoxy)naphthalene
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Overview
Description
1,8-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is a derivative of naphthalene, where two trifluoromethoxy groups are substituted at the 1 and 8 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with trifluoromethoxy reagents under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed, where naphthalene derivatives are coupled with trifluoromethoxyboronic acids or esters in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions result in the formation of various functionalized naphthalene derivatives .
Scientific Research Applications
1,8-Bis(trifluoromethoxy)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Bis(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and use as a proton sponge.
1,8-Naphthalimide Derivatives: Widely used in organic light-emitting diodes (OLEDs) and other electronic applications.
1,8-Diboryl-naphthalene: Utilized in boron chemistry and as a receptor for fluoride ions.
Uniqueness
1,8-Bis(trifluoromethoxy)naphthalene is unique due to its trifluoromethoxy groups, which impart distinct electronic properties and reactivity compared to other naphthalene derivatives.
Biological Activity
1,8-Bis(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethoxy groups into naphthalene derivatives can significantly influence their chemical behavior and biological properties, including antimicrobial and anticancer activities. This article reviews the current understanding of the biological activity of this compound, including relevant case studies and research findings.
The structure of this compound consists of a naphthalene backbone with two trifluoromethoxy groups attached at the 1 and 8 positions. The presence of these highly electronegative fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study showed that similar trifluoromethyl-substituted compounds demonstrated significant antibacterial activity against various strains such as Bacillus mycoides and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for some derivatives . Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy.
Anticancer Activity
The anticancer potential of trifluoromethoxy-substituted naphthalenes has been explored in several studies. For example, compounds with similar functional groups have shown IC50 values better than standard chemotherapy agents like Doxorubicin against various human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study on naphthalene derivatives highlighted that the introduction of trifluoromethoxy groups significantly increased the biological activity compared to their non-fluorinated counterparts. The study reported various derivatives with IC50 values ranging from nanomolar to micromolar concentrations .
Case Study 2: In Vitro Studies on Neuroinflammation
Another study investigated naphthalene derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). Certain derivatives exhibited significant activation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress and inflammation. While specific data on this compound was not provided, the findings suggest that similar compounds may modulate inflammatory responses effectively .
Table: Biological Activity Summary
Properties
Molecular Formula |
C12H6F6O2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1,8-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-8-5-1-3-7-4-2-6-9(10(7)8)20-12(16,17)18/h1-6H |
InChI Key |
FBTJLAFRPQVHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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